

# Long-Term Effects of Lactobacillus plantarum P-8 Supplementation: A Comparative Guide

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In the landscape of probiotic research, Lactobacillus plantarum P-8 has emerged as a strain of interest, with a growing body of evidence supporting its potential long-term health benefits. This guide provides a comprehensive comparison of the effects of L. plantarum P-8 supplementation with other well-documented probiotic strains, namely Lactobacillus rhamnosus GG and Bifidobacterium lactis BB-12. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of key biological pathways.

## **Comparative Analysis of Clinical Outcomes**

The long-term administration of Lactobacillus plantarum P-8 has been investigated across various health domains, primarily focusing on its impact on the gut-brain axis, immune function, and gastrointestinal health. To provide a clear comparison, the following tables summarize the quantitative outcomes from key clinical trials involving L. plantarum P-8 and the comparator strains.

## **Mental Health and Cognitive Function**



Strain	Study Duration	Dosage	Key Outcomes	Results	Citation
L. plantarum P-8	12 weeks	1 x 10 <sup>10</sup> CFU/day	Stress (DASS-42)	Reduced score (mean difference 2.94)	[1]
Anxiety (DASS-42)	Reduced score (mean difference 2.82)	[1]			
Pro- inflammatory Cytokines (IFN-y)	Reduced levels (mean difference 8.07 pg/ml)	[1]	_		
Pro- inflammatory Cytokines (TNF-α)	Reduced levels (mean difference 1.52 pg/ml)	[1]	_		
L. rhamnosus GG	3 months	Not specified	Total Cognition Score (NIH Toolbox)	Improved in individuals with cognitive impairment	[2]

## **Gastrointestinal Health**



Strain	Study Duration	Dosage	Key Outcomes	Results	Citation
L. plantarum P-8	4 weeks	6 x 10 <sup>10</sup> CFU/day	Beneficial Gut Microbiota (e.g., Lactobacillus)	Increased relative abundance	[3]
Opportunistic Pathogens (e.g., Shigella, Escherichia)	Decreased relative abundance	[3]			
B. lactis BB- 12	7 months	1 x 10° CFU/day	Bowel Movement Regularity	Normalized bowel movements in the elderly	[4]
4 weeks	1 or 10 x 10 <sup>9</sup> CFU/day	Defecation Frequency	Increased frequency in subjects with low frequency	[5]	

**Immune Function** 

Strain	Study Duration	Dosage	Key Outcomes	Results	Citation
L. plantarum P-8	4 weeks	1 x 10 <sup>10</sup> CFU/day	Fecal Secretory Immunoglobu lin A (slgA)	Increased levels	[3]
B. lactis BB- 12	Long-term	Not specified	Intestinal Antibody Response (in infants)	Enhanced response	[6]



## **Experimental Protocols**

The following sections detail the methodologies employed in key clinical trials investigating the long-term effects of Lactobacillus plantarum P-8 and the comparator strains.

## Lactobacillus plantarum P-8: Alleviation of Stress and Anxiety

- Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[1]
- Participants: 103 stressed adults (mean age 31.7 ± 11.1 years) who met the criteria for moderate stress based on the Perceived Stress Scale (PSS-10) questionnaire.[1]
- Intervention: Participants received either L. plantarum P-8 at a daily dose of  $1 \times 10^{10}$  colony-forming units (CFU) or a placebo.[1]
- Outcome Measures:
  - Primary: Psychological parameters were assessed using the Depression, Anxiety and Stress Scales (DASS-42) questionnaire.
  - Secondary: Memory and cognitive functions were evaluated. Plasma levels of cortisol and pro-inflammatory cytokines (IFN-y and TNF-α) were measured.[1]
- Data Analysis: Statistical analysis was performed to compare the changes in outcome measures between the P-8 and placebo groups over the 12-week period.

# Lactobacillus rhamnosus GG: Cognitive Function in Middle-aged and Older Adults

- Study Design: A three-month, double-blind, placebo-controlled, randomized clinical trial.
- Participants: 200 community-dwelling adults aged 52–75 years.[2]
- Intervention: Daily consumption of either a probiotic containing Lactobacillus rhamnosus GG or a placebo. The capsules for both groups were identical in appearance and packaging.



- Outcome Measures: The primary outcome was the change in the NIH Toolbox Total
   Cognition Score from baseline to the end of the intervention.
- Data Analysis: Independent sample t-tests, chi-squared tests, and repeated measures
   ANOVAs were used to compare the groups and analyze changes over time.[2]

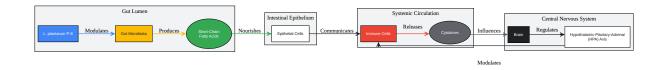
# Bifidobacterium lactis BB-12: Defecation Frequency and Gastrointestinal Well-being

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[5]
- Participants: 1248 healthy adults with low defecation frequency and abdominal discomfort.[5]
- Intervention: After a 2-week run-in period, participants were randomized to receive either 1 or 10 billion CFU/day of B. lactis BB-12 or a matching placebo capsule once daily for 4 weeks.
   [5]
- Outcome Measures:
  - Primary: Defecation frequency and gastrointestinal well-being (global relief of abdominal discomfort).
  - Secondary: Bowel habits, and symptoms of abdominal pain and bloating, were recorded in a diary.[5]
- Data Analysis: Statistical analyses were conducted to compare the odds of increased defecation frequency and changes in other gastrointestinal symptoms between the BB-12 and placebo groups.[5]

### Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

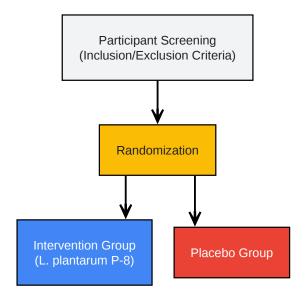


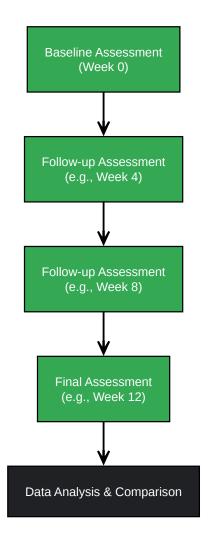


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Caption: Gut-Brain Axis Modulation by L. plantarum P-8.







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Caption: Randomized Controlled Trial Workflow.



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